molecular formula C20H13ClN2O B2645559 3-(3-Chlorophenyl)imino-1-phenylindol-2-one CAS No. 303984-49-8

3-(3-Chlorophenyl)imino-1-phenylindol-2-one

Cat. No.: B2645559
CAS No.: 303984-49-8
M. Wt: 332.79
InChI Key: USPOXDNSVVNQGP-QOCHGBHMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” is a chemical compound that is part of a collection of rare and unique chemicals . It is provided to early discovery researchers, and the buyer assumes responsibility to confirm its product identity and/or purity .


Synthesis Analysis

The synthesis of novel 3-imino-2-phenylisoindolin-1-one derivatives was carried out by the reaction of arylcyanamides and benzoyl chloride in the presence of CuCl2 under ultrasound (US) irradiation at room temperature . This process has the advantages of simple methodology, excellent yields, mild reaction conditions, and easy work-up .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula: C14H9ClN2O . Its CAS Number is 42407-90-9, and it has a molecular weight of 256.694 .

Scientific Research Applications

Corrosion Inhibition

Heterocyclic compounds, including variations similar to "3-(3-Chlorophenyl)imino-1-phenylindol-2-one", have been studied for their potential as corrosion inhibitors. The research conducted by Quraishi and Sardar (2002) demonstrates the efficiency of such compounds in preventing corrosion of mild steel in hydrochloric acid solutions. Their study indicates that these compounds can offer over 90% inhibition efficiency at relatively low concentrations, acting through adsorption that follows Temkin's adsorption isotherm (Quraishi & Sardar, 2002).

Antibacterial and Antifungal Activities

Compounds with a core structure similar to "this compound" have been synthesized and tested for their antibacterial and antifungal properties. A study by B'Bhatt and Sharma (2017) on pyrazole nucleus containing derivatives highlights the antimicrobial potential of such compounds against various strains of bacteria and fungi, indicating their usefulness in developing new antimicrobial agents (B'Bhatt & Sharma, 2017).

Molecular Structure and Charge Delocalization

The crystal structures and charge delocalization properties of compounds resembling "this compound" have been explored to understand their physical and chemical behaviors. Research by Childs, Shaw, and Lock (1989) into the structures of related imines and their corresponding iminium salts contributes to a deeper understanding of their molecular geometry, bond lengths, and theoretical studies, providing insights into their chemical reactivity and interaction potential (Childs et al., 1989).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final .

Future Directions

Indole derivatives, which “3-(3-Chlorophenyl)imino-1-phenylindol-2-one” could be a part of, have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities . They possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc., which created interest among researchers to synthesize a variety of indole derivatives .

Properties

IUPAC Name

3-(3-chlorophenyl)imino-1-phenylindol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClN2O/c21-14-7-6-8-15(13-14)22-19-17-11-4-5-12-18(17)23(20(19)24)16-9-2-1-3-10-16/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USPOXDNSVVNQGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=CC=C4)Cl)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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